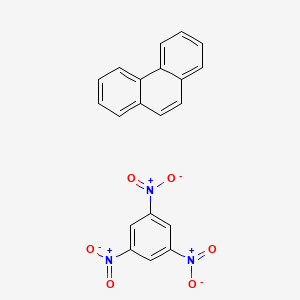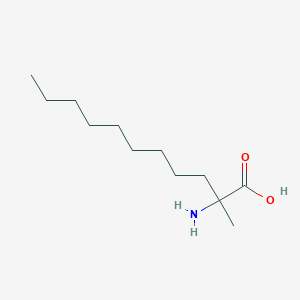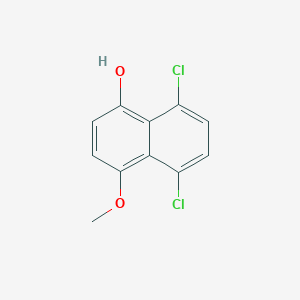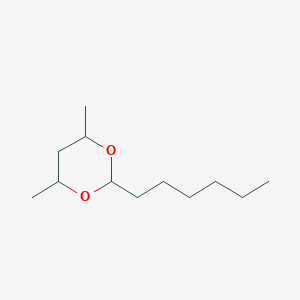
2-Hexyl-4,6-dimethyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexyl-4,6-dimethyl-1,3-dioxane is an organic compound with a heterocyclic structure. It is known for its stability and unique chemical properties, making it a valuable reagent in various chemical syntheses. The compound’s structure includes a dioxane ring substituted with hexyl and dimethyl groups, which contribute to its reactivity and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hexyl-4,6-dimethyl-1,3-dioxane can be synthesized through the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid . This method involves the formation of a cyclic ester, which is then further reacted to introduce the hexyl group.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Hexyl-4,6-dimethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The hexyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hexyl ketones, while reduction can produce hexyl alcohols.
Scientific Research Applications
2-Hexyl-4,6-dimethyl-1,3-dioxane is utilized in various scientific research applications:
Biology: The compound is used in the study of enzyme mechanisms and as a model compound in biochemical research.
Industry: The compound is used in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism by which 2-Hexyl-4,6-dimethyl-1,3-dioxane exerts its effects involves its ability to participate in nucleophilic and electrophilic reactions. The dioxane ring provides a stable framework that can interact with various molecular targets, facilitating the formation of new chemical bonds. The hexyl and dimethyl groups enhance its solubility and reactivity, making it a versatile compound in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione:
2-Ethyl-4,4-dimethyl-1,3-dioxane: Another similar compound with an ethyl group instead of a hexyl group.
Uniqueness
2-Hexyl-4,6-dimethyl-1,3-dioxane is unique due to the presence of the hexyl group, which enhances its hydrophobicity and alters its reactivity compared to other dioxane derivatives. This makes it particularly useful in applications requiring specific solubility and stability properties.
Properties
CAS No. |
5420-93-9 |
|---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
2-hexyl-4,6-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C12H24O2/c1-4-5-6-7-8-12-13-10(2)9-11(3)14-12/h10-12H,4-9H2,1-3H3 |
InChI Key |
BSNWHBPLTGXHBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1OC(CC(O1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


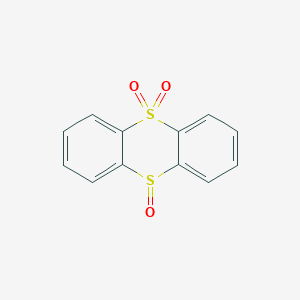
![N-butyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14741337.png)
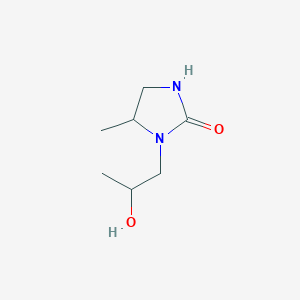
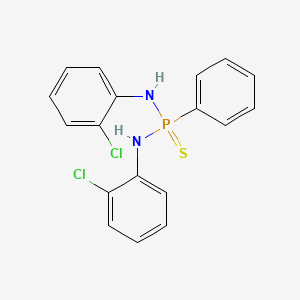
![N-(2-chloroethyl)-1-(2-methoxyphenyl)-N-[1-(2-methoxyphenyl)propan-2-yl]propan-2-amine](/img/structure/B14741347.png)
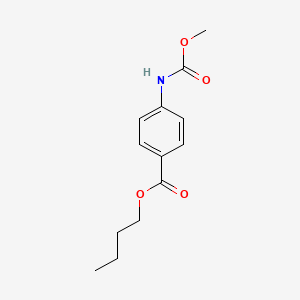
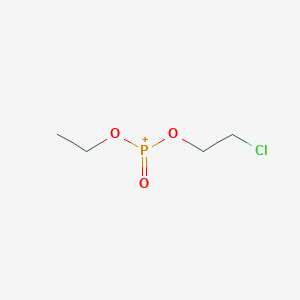
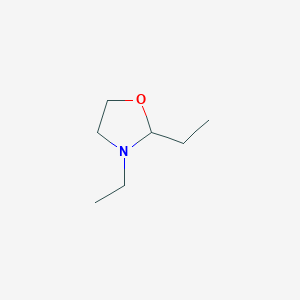
![L-Methionine, N-[(2-nitrophenyl)thio]-](/img/structure/B14741364.png)
